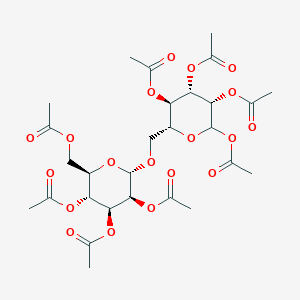

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose

Description

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyrannose (CAS: 72691-29-3) is a fully acetylated disaccharide derivative of D-mannose. Its structure consists of two α-D-mannopyranose units: the reducing end is acetylated at positions 1, 2, 3, and 4, while the non-reducing unit is linked via a 6-O-glycosidic bond and acetylated at positions 2, 3, 4, and 6 . This compound serves as a critical intermediate in glycochemistry, particularly for synthesizing mannose-containing oligosaccharides and glycoconjugates used in vaccine development and biochemical studies .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTLGGDVHFXGLI-RHRLCGFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125632 | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123809-60-9 | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123809-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyranose is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features and the implications they have for various biological interactions.

Chemical Structure and Properties

The chemical structure of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyranose can be described by the following formula:

- Molecular Formula : C_{20}H_{30}O_{12}

- CAS Number : 71312998

- Molecular Weight : 430.45 g/mol

This compound features multiple acetyl groups that enhance its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that mannosides and their derivatives exhibit significant antimicrobial properties. The acetylated forms of mannose can enhance the binding affinity to lectins on microbial surfaces, potentially inhibiting pathogen adhesion. For instance, studies have shown that certain acetylated mannosides can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus by blocking their adherence to host cells .

Immunomodulatory Effects

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyranose has been studied for its immunomodulatory effects. It is believed to interact with immune cell receptors such as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which plays a crucial role in immune response modulation. The compound's ability to enhance or inhibit immune responses makes it a candidate for therapeutic applications in autoimmune diseases and infections .

Anti-inflammatory Activity

Preliminary data suggest that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages when stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various acetylated mannose derivatives against common bacterial strains. The results indicated that 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyranose exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Study 2: Immunomodulation in Animal Models

In another study involving murine models of autoimmune disease, administration of the compound resulted in a significant reduction in disease severity as measured by clinical scores and histopathological analysis. The treated group showed a decrease in inflammatory cell infiltration compared to controls .

Data Table: Biological Activities Summary

Scientific Research Applications

Glycobiology Research

Role in Cellular Interactions

This compound serves as a valuable tool in glycobiology for studying carbohydrate-protein interactions. Its structure mimics natural glycoproteins and can be used to investigate the binding affinities of lectins and other carbohydrate-binding proteins. This is critical for understanding cell signaling and recognition processes.

Case Study: Lectin Binding

Research has demonstrated that derivatives of D-mannopyranose can significantly enhance the binding of specific lectins, which are proteins that bind carbohydrates. For instance, studies have shown that the tetraacetylated form can increase the affinity of certain lectins for glycoproteins involved in immune responses .

Pharmaceutical Applications

Drug Delivery Systems

The compound's ability to modify the solubility and stability of drugs makes it a candidate for use in drug delivery systems. By forming conjugates with therapeutic agents, it can improve bioavailability and targeted delivery.

Case Study: Anticancer Drugs

In a study involving anticancer drugs, the incorporation of this carbohydrate derivative into liposomal formulations resulted in enhanced targeting of cancer cells while minimizing side effects on healthy tissues . This highlights its potential in developing more effective cancer therapies.

Synthesis of Glycoconjugates

Glycosylation Reactions

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyranose is often used as a glycosyl donor in synthetic chemistry. It facilitates the formation of glycosidic bonds in the synthesis of various glycoconjugates.

Table: Comparison of Glycosyl Donors

| Compound Name | Yield (%) | Reaction Conditions | References |

|---|---|---|---|

| Tetra-O-acetyl-D-mannopyranose | 85 | Acetic anhydride, pyridine | |

| Tetra-O-acetyl-α-D-glucose | 90 | DMF, BF3·Et2O | |

| Tetra-O-acetyl-β-D-galactose | 80 | CH2Cl2, TMSOTf |

Development of Vaccines

Vaccine Adjuvants

The compound has been explored as a potential adjuvant in vaccine formulations. Its structural properties can enhance immune responses by promoting antigen presentation.

Case Study: Influenza Vaccine

In preclinical trials for influenza vaccines, the addition of this compound improved the immunogenicity of the vaccine candidates by enhancing the activation of dendritic cells . This suggests its utility in developing more effective vaccines against viral infections.

Food Industry Applications

Flavoring and Preservation

Due to its sweet taste profile and stability under various conditions, this compound is being investigated as a food additive for flavor enhancement and preservation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Acetylated Mannose Derivatives

Key Observations :

- The target compound’s 1,2,3,4-acetylation on the reducing end distinguishes it from simpler monosaccharides like 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, which lacks a glycosidic bond .

- The β-configured 1,3,4,6-Tetra-O-acetyl-D-mannopyranose exhibits distinct stereochemical reactivity, favoring different glycosylation pathways compared to α-linked derivatives .

- Benzyl-protected analogues (e.g., C₄₈H₅₄O₁₅) demonstrate enhanced lipophilicity, making them suitable for lipid-linked glycoconjugate synthesis .

Physicochemical Properties

Table 3: Solubility and Stability Comparison

Insights :

- The target compound’s oil-like consistency facilitates solution-phase synthesis, whereas crystalline derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-D-mannopyranose) are preferred for solid-phase reactions .

Q & A

Q. Data Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride-pyridine (1:1) | 98% | |

| Glycosylation | Trichloroacetimidate donor, DCM, 4Å sieves | 80–95% |

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:

A combination of analytical techniques is critical:

- Optical Rotation : Specific rotation ([α]D) confirms stereochemical purity (e.g., [α]D = -62° in chloroform ).

- Mass Spectrometry : ESI-MS matches calculated and observed m/z values (e.g., [M + Na]+: calc. 1065.3668, found 1065.3681 ).

- NMR Spectroscopy : 1H/13C NMR identifies acetyl group positions and glycosidic linkages .

Advanced Tip : Discrepancies between NMR and MS data may arise from incomplete acetylation; recheck reaction stoichiometry .

Basic: What purification techniques are effective for acetylated mannose derivatives?

Methodological Answer:

- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients resolves acetylated intermediates .

- Crystallization : Ethanol/ethyl acetate mixtures (1:1) with Pd(OH)2 catalysis deprotect benzyl groups .

- Enzymatic Hydrolysis : Lipases (e.g., CRL-OC-AG) selectively hydrolyze acetyl groups under buffered conditions .

Advanced: How are stereochemical challenges during glycosidic bond formation addressed?

Methodological Answer:

Stereocontrol is achieved through:

- Donor Activation : Trichloroacetimidate donors promote α-selectivity via neighboring-group participation .

- Temperature Control : Low temperatures (-20°C to 0°C) minimize anomerization .

- Catalytic Methods : BF3·OEt2 or AgOTf enhances glycosylation efficiency .

Data Contradiction Note : β-Linkages may form if steric hindrance dominates; adjust protecting groups (e.g., benzyl vs. acetyl) to modulate reactivity .

Advanced: How can computational modeling predict glycosylation outcomes?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states to predict α/β selectivity .

- Molecular Dynamics (MD) : Simulates solvent effects on glycosyl donor conformation .

- Validation : Compare computed NMR chemical shifts with experimental data to refine models .

Advanced: What strategies resolve contradictory data from analytical methods?

Methodological Answer:

- Cross-Validation : Use orthogonal techniques (e.g., ESI-MS + MALDI-TOF) to confirm molecular weight .

- Isotopic Labeling : 13C-labeled acetyl groups clarify ambiguous NMR signals .

- Crystallography : Single-crystal X-ray diffraction unambiguously assigns stereochemistry .

Advanced: How does regioselectivity in acetylation impact downstream applications?

Methodological Answer:

- Position-Specific Acetylation : 6-O-acetylation directs glycosylation to the 2,3,4 positions .

- Enzymatic Specificity : Lipases hydrolyze 6-O-acetyl groups selectively, enabling sequential functionalization .

- Biological Relevance : Regioselectivity mimics natural glycan structures for binding studies .

Q. Data Example :

| Acetylation Site | Impact on Glycosylation | Reference |

|---|---|---|

| 6-O-acetyl | Blocks undesired linkages, directs reactivity to 2,3,4-O | |

| 2,3,4-O-acetyl | Facilitates branching for oligosaccharide synthesis |

Advanced: How are kinetic vs. thermodynamic pathways exploited in synthesis?

Methodological Answer:

- Kinetic Control : Low-temperature glycosylation favors α-anomers via rapid trapping .

- Thermodynamic Control : Prolonged heating equilibrates products, favoring β-anomers in polar solvents .

- Case Study : reports 80% α-selectivity using trichloroacetimidates at -20°C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.